molecular formula C9H12N2O2 B12445238 [(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]hydrazine CAS No. 887593-45-5

[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]hydrazine

Cat. No.: B12445238
CAS No.: 887593-45-5
M. Wt: 180.20 g/mol
InChI Key: OUJFGTIJJZPUCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]hydrazine is a heterocyclic compound featuring a 1,4-benzodioxin core substituted with a methylhydrazine group at the 6-position. The benzodioxin ring consists of two oxygen atoms in a fused bicyclic structure, contributing to its electronic and steric properties. Its hydrazine moiety (-NH-NH2) confers nucleophilic reactivity, enabling applications in derivatization and drug design.

Properties

CAS No.

887593-45-5

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-ylmethylhydrazine

InChI

InChI=1S/C9H12N2O2/c10-11-6-7-1-2-8-9(5-7)13-4-3-12-8/h1-2,5,11H,3-4,6,10H2

InChI Key

OUJFGTIJJZPUCS-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CNN

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of Halogenated Intermediates

A primary method involves nucleophilic substitution of a halogenated benzodioxin precursor with hydrazine. The synthesis begins with 7-bromo-2,3-dihydro-1,4-benzodioxin-6-carbaldehyde, which undergoes bromination at the methyl position. Subsequent reaction with anhydrous hydrazine in ethanol at 60–80°C yields the target compound.

Reaction Scheme :
$$
\text{C}9\text{H}9\text{BrO}2 + \text{N}2\text{H}4 \rightarrow \text{C}9\text{H}{12}\text{N}2\text{O}_2 + \text{HBr}
$$

Key parameters include stoichiometric excess of hydrazine (3–5 equivalents) and inert atmosphere to prevent oxidation. Yields typically range from 65% to 78%, with purity >95% after recrystallization from ethanol-water mixtures.

Reductive Amination of Benzodioxin Carboxaldehyde

An alternative route employs reductive amination of 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde. The aldehyde is condensed with hydrazine hydrate in the presence of sodium cyanoborohydride (NaBH$$_3$$CN) under acidic conditions (pH 4–5).

Optimization Insights :

  • Solvent : Methanol or THF improves solubility.
  • Temperature : Room temperature (25°C) minimizes side reactions.
  • Yield : 70–82% after column chromatography (silica gel, ethyl acetate/hexane).

This method avoids halogenated intermediates, reducing purification challenges. However, it requires strict pH control to prevent over-reduction.

Condensation with Tosylhydrazine Derivatives

A less common approach involves condensation of 2,3-dihydro-1,4-benzodioxin-6-ylmethyl tosylate with hydrazine. The tosylate intermediate is prepared by reacting the corresponding alcohol with p-toluenesulfonyl chloride in dichloromethane and triethylamine.

Reaction Conditions :

  • Molar Ratio : 1:1.2 (tosylate to hydrazine).
  • Time : 12–16 hours at 50°C.
  • Purity : 90–94% after extraction with dichloromethane and drying over MgSO$$_4$$.

This method offers high regioselectivity but is limited by the cost of tosylating reagents.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies highlight ethanol and tetrahydrofuran (THF) as optimal solvents for nucleophilic substitution, providing a balance between reaction rate and byproduct formation. Elevated temperatures (>80°C) accelerate substitution but risk decomposition, while temperatures <60°C prolong reaction times (Table 1).

Table 1: Solvent and Temperature Optimization for Nucleophilic Substitution

Solvent Temp (°C) Time (h) Yield (%)
Ethanol 70 8 78
THF 65 10 72
DMF 80 6 68

Catalytic Enhancements

The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction efficiency in biphasic systems. For example, using 5 mol% catalyst increases yields by 12–15% in halogen substitution reactions.

Analytical Characterization

Spectroscopic Validation

  • IR Spectroscopy : N-H stretches at 3300–3350 cm$$^{-1}$$ and 1600–1650 cm$$^{-1}$$ confirm the hydrazine group.
  • $$^1$$H NMR (DMSO-d$$_6$$): δ 6.85–7.10 (benzodioxin aromatic protons), δ 3.95–4.20 (methylene adjacent to hydrazine).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) reveals ≥98% purity for optimized batches, with retention times of 6.8–7.2 minutes.

Applications and Derivatives

This compound serves as a precursor for:

  • Antimicrobial Agents : Schiff base derivatives exhibit inhibitory activity against E. coli and S. aureus.
  • Acetylcholinesterase Inhibitors : N-substituted analogs show IC$$_{50}$$ values of 1.2–3.5 μM in enzymatic assays.

Chemical Reactions Analysis

Types of Reactions

[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides would yield N-alkylated derivatives .

Scientific Research Applications

Antibacterial Properties

One of the notable applications of [(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]hydrazine is its role in the development of antibacterial agents. Research indicates that derivatives of hydrazine compounds exhibit significant antibacterial activity against a range of pathogens. For instance, certain hydrazine derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the benzodioxin structure can enhance their antibacterial properties .

Neuropharmacological Effects

Studies have explored the neuropharmacological potential of compounds related to this compound. Specifically, research on similar structures has indicated the ability to modulate neurotransmitter systems. For example, compounds that influence AMPA receptors have been associated with cognitive enhancement in animal models . This suggests that this compound could potentially be investigated for cognitive disorders.

Environmental Impact

The environmental fate and toxicity of hydrazine derivatives are critical for assessing their safety and regulatory compliance. Reports indicate that compounds similar to this compound are included in contaminant candidate lists due to their potential environmental persistence and bioaccumulation . Understanding these factors is essential for developing safe applications in pharmaceuticals.

Case Studies and Research Findings

StudyFocusFindings
Patent WO2004058144A2Antibacterial agentsIdentified hydrazine derivatives with enhanced activity against bacterial strains .
Research on IDRA 21Neuropharmacological effectsDemonstrated cognitive improvement in rats via modulation of AMPA receptors .
Environmental AssessmentToxicologyHighlighted the need for careful evaluation of hydrazine derivatives in environmental contexts .

Mechanism of Action

The mechanism of action of [(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]hydrazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cholinesterase enzymes, which are involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, potentially benefiting conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzodithiazinyl Hydrazines

Compounds like N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (2) (C9H10ClN3O2S2) replace the benzodioxin oxygen atoms with sulfur, forming a benzodithiazine ring. Key differences include:

  • Stability : Higher decomposition temperatures (271–286°C vs. unreported for the target compound) due to sulfonyl groups .
  • Reactivity : Sulfur atoms enhance electron-withdrawing effects, as seen in IR spectra (SO2 stretching at 1345–1155 cm⁻¹) .
  • Synthetic Yield : High yields (90–93%) via methylhydrazine and benzodithiazine reactions .

Brominated Derivatives

[(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]hydrazine hydrochloride (C9H10BrClN2O2) introduces a bromine substituent:

  • Electrophilicity : Bromine enhances reactivity toward nucleophiles, facilitating macromolecular interactions .
  • Environmental Impact: Potential bioaccumulation and persistence due to dioxin-like frameworks .

Sulfonamide Derivatives

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3) (C15H15NO4S) replaces hydrazine with a sulfonamide group:

  • Bioactivity : Demonstrates antibacterial properties (82% yield, m.p. 150°C) .
  • Molecular Weight : Larger (305.35 g/mol) vs. the target compound (192.21 g/mol), impacting solubility and pharmacokinetics .

Carboxylic Acid Derivatives

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid (C10H10O4) substitutes hydrazine with a carboxylic acid:

  • Anti-inflammatory Activity : Comparable to Ibuprofen in rat paw edema assays .
  • Functional Group Impact : The carboxylic acid enables salt formation, unlike the hydrazine’s nucleophilic reactivity .

Hydrazide Derivatives

1,4-Benzodioxin-6-carboxylic acid, 2,3-dihydro-, 2-(5,7-dimethyl-2-benzothiazolyl)hydrazide (C18H17N3O3S) features a hydrazide linkage:

  • Stability : Hydrazides (CONHNH2) may exhibit greater hydrolytic stability compared to hydrazines .

Flavones and Coumarins with Dioxane Rings

Compounds like 3',4'(1",4"-dioxino)flavone (4f) incorporate dioxane rings into larger scaffolds:

  • Size and Bioavailability : The target compound’s smaller size may offer advantages in synthetic accessibility and membrane permeability .

Comparative Data Table

Compound Molecular Formula Molecular Weight Functional Groups Melting Point (°C) Key Bioactivity Source
[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]hydrazine C10H12N2O2 192.21 Hydrazine, benzodioxin Not reported Not specified
[(7-Bromo-...]hydrazine HCl C9H10BrClN2O2 333.55 Bromine, hydrazine, HCl salt Not reported Macromolecular reactivity
N-Methyl-N-(6-chloro-7-methyl-...) (2) C9H10ClN3O2S2 291.78 Methyl, chloro, sulfonyl 271–272 (dec.) Not specified
N-(2,3-Dihydro-...)sulfonamide (3) C15H15NO4S 305.35 Sulfonamide 150 Antibacterial
2-(2,3-Dihydro-...)acetic acid C10H10O4 194.18 Carboxylic acid Not reported Anti-inflammatory
1,4-Benzodioxin-...hydrazide C18H17N3O3S 355.41 Hydrazide, benzothiazolyl Not reported Not specified

Key Findings and Implications

  • Reactivity : The hydrazine group in the target compound enables nucleophilic adduct formation, contrasting with sulfonamides or carboxylic acids .
  • Bioactivity Potential: While analogs exhibit antibacterial, anti-inflammatory, or hepatoprotective effects, the target compound’s specific activities require further investigation .
  • Environmental Considerations : Brominated derivatives may pose persistence concerns, necessitating ecological risk assessments .
  • Synthetic Feasibility : High-yield syntheses of analogs (e.g., 90–93% for benzodithiazinyl hydrazines) suggest scalable routes for related compounds .

Biological Activity

The compound [(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]hydrazine is a hydrazine derivative that has garnered attention for its potential biological activities. Hydrazines and their derivatives are known for a variety of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.

  • Molecular Formula : C8H10N2O2
  • Molecular Weight : 166.18 g/mol
  • CAS Number : 299165-45-0

Antimicrobial Activity

Hydrazine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria.

Table 1: Antimicrobial Activity of Related Hydrazine Compounds

Compound NameTarget BacteriaMIC (µg/mL)
Compound AMRSA3.91
Compound BE. coli5.00
Compound CS. aureus4.50

Anticancer Activity

The antiproliferative effects of hydrazine derivatives have also been documented. Studies show that certain hydrazones derived from hydrazines can inhibit the growth of various cancer cell lines, including HepG2 and LN-229.

Case Study: In Vitro Anticancer Screening
A recent study evaluated the antiproliferative activity of several hydrazone compounds derived from hydrazines against human cancer cell lines using the MTT assay. The results indicated that some compounds exhibited low IC50 values, suggesting potent anticancer activity.

Table 2: Anticancer Activity Data

Compound NameCell LineIC50 (µM)
Compound DHepG20.77
Compound ELN-2291.20
Compound FH15630.85

The biological activity of this compound may be attributed to its ability to interact with biological targets such as enzymes and receptors involved in cell signaling pathways. For instance, some studies suggest that hydrazine derivatives can inhibit key enzymes involved in cell proliferation and survival.

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. In vivo studies using zebrafish embryos have shown that certain hydrazine derivatives exhibit low toxicity levels, making them promising candidates for further development.

Table 3: Toxicity Assessment in Zebrafish

Compound NameToxicity Level (FET Test)
Compound GLow
Compound HModerate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.